Cas no 1496552-16-9 (Sofosbuvir impurity A)

Sofosbuvir Impurity A is a known process-related impurity identified during the synthesis of Sofosbuvir, an antiviral drug used to treat hepatitis C. This impurity is characterized and controlled to ensure the quality and safety of the active pharmaceutical ingredient (API). Its structural identification and quantification are critical for regulatory compliance and batch consistency. High-purity reference standards of Sofosbuvir Impurity A are essential for analytical method development, validation, and impurity profiling in pharmaceutical testing. Proper documentation and characterization support adherence to ICH guidelines, ensuring robust quality control in API manufacturing. Its availability aids in maintaining stringent pharmacopeial standards for impurity limits.
Sofosbuvir impurity A structure
Sofosbuvir impurity A structure
Product Name:Sofosbuvir impurity A
CAS No:1496552-16-9
MF:C22H29FN3O9P
MW:529.452530622482
CID:4602388
PubChem ID:73425559
Update Time:2025-08-03

Sofosbuvir impurity A Chemical and Physical Properties

Names and Identifiers

    • Sofosbuvir impurity A
    • Sofosbuvir impurity C
    • Isopropyl ((r)-(((2r,3r,4r,5r)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-d-alaninate
    • Sofosbuvir R-D-alanine impurity
    • AKOS040738650
    • WJC55216
    • 1496552-16-9
    • propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
    • DA-67677
    • CS-7844
    • F19421
    • SCHEMBL15588484
    • HY-15005C
    • Inchi: 1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36?/m1/s1
    • InChI Key: TTZHDVOVKQGIBA-SGUBORNDSA-N
    • SMILES: P(N[C@@H](C(=O)OC(C)C)C)(=O)(OC1C=CC=CC=1)OC[C@@H]1[C@H]([C@](C)([C@H](N2C=CC(NC2=O)=O)O1)F)O

Computed Properties

  • Exact Mass: 529.16254467 g/mol
  • Monoisotopic Mass: 529.16254467 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 11
  • Complexity: 913
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 529.5
  • XLogP3: 1
  • Topological Polar Surface Area: 153

Sofosbuvir impurity A Security Information

  • Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.

Sofosbuvir impurity A Pricemore >>

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Sofosbuvir impurity A Suppliers

Amadis Chemical Company Limited
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(CAS:1496552-16-9)Sofosbuvir impurity A
Order Number:A1012925
Stock Status:in Stock
Quantity:5mg/1mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:13
Price ($):4806.0/2060.0
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Additional information on Sofosbuvir impurity A

Sofosbuvir Impurity A: A Comprehensive Overview

Sofosbuvir Impurity A is a critical compound associated with the production and quality control of Sofosbuvir, a widely used antiviral drug. With the CAS number 1496552-16-9, this impurity plays a significant role in ensuring the purity and efficacy of Sofosbuvir, which is primarily used in the treatment of chronic hepatitis C virus (HCV) infection. Recent advancements in pharmaceutical chemistry have shed light on the importance of identifying and controlling such impurities to maintain drug quality and patient safety.

The synthesis of Sofosbuvir involves multiple steps, and Sofosbuvir Impurity A is often a byproduct of these reactions. Understanding its formation mechanisms is crucial for optimizing manufacturing processes. According to recent studies, the formation of this impurity is influenced by reaction conditions such as temperature, pH, and the presence of certain catalysts. Researchers have proposed that the formation can be minimized by implementing advanced purification techniques and optimizing reaction parameters to enhance yield and purity.

In terms of pharmacokinetics, Sofosbuvir Impurity A has been shown to exhibit different absorption, distribution, metabolism, and excretion (ADME) profiles compared to Sofosbuvir itself. This highlights the importance of studying impurities not only for their potential toxicity but also for their impact on drug efficacy. Recent in vitro studies have demonstrated that this impurity has a lower bioavailability, suggesting that its presence in therapeutic formulations may not significantly affect therapeutic outcomes. However, further research is needed to confirm these findings in clinical settings.

The toxicological profile of Sofosbuvir Impurity A has also been a focus of recent investigations. Preclinical studies indicate that this impurity exhibits minimal toxicity at concentrations typically encountered during Sofosbuvir production and formulation. However, long-term exposure studies are still required to fully understand its potential risks. These findings underscore the importance of stringent quality control measures to ensure that impurity levels remain within acceptable limits as defined by regulatory agencies such as the FDA and EMA.

From a regulatory perspective, the identification and quantification of Sofosbuvir Impurity A are essential for compliance with global pharmacopeial standards. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed for its detection and quantification. Recent advancements in analytical methodologies have improved the sensitivity and specificity of these techniques, enabling more accurate determination of impurity levels in pharmaceutical formulations.

In conclusion, Sofosbuvir Impurity A is a critical consideration in the development and manufacturing of Sofosbuvir-based therapies. Its characterization, formation mechanisms, pharmacokinetics, and toxicology are areas of ongoing research interest. By leveraging cutting-edge technologies and adhering to rigorous quality control standards, manufacturers can ensure the production of safe and effective antiviral medications. As research continues to evolve, our understanding of this impurity will undoubtedly contribute to advancements in pharmaceutical development and patient care.

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Amadis Chemical Company Limited
(CAS:1496552-16-9)Sofosbuvir impurity A
A1012925
Purity:99%/99%
Quantity:5mg/1mg
Price ($):4806.0/2060.0
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